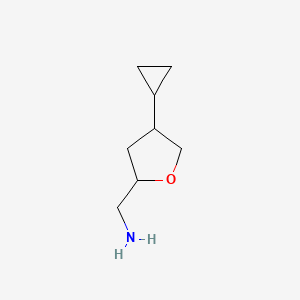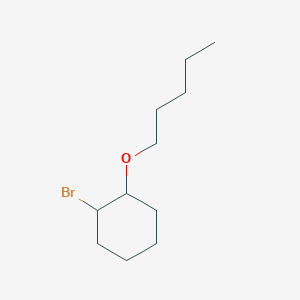
1-Bromo-2-(pentyloxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(pentyloxy)cyclohexane is an organic compound that belongs to the class of substituted cyclohexanes It features a bromine atom and a pentyloxy group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(pentyloxy)cyclohexane can be synthesized through a multi-step process involving the bromination of cyclohexane followed by the introduction of the pentyloxy group. The bromination is typically carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The pentyloxy group can be introduced via a nucleophilic substitution reaction using pentanol and a suitable base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(pentyloxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The pentyloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Nucleophilic Substitution: Corresponding substituted cyclohexanes.
Elimination: Alkenes such as cyclohexene derivatives.
Oxidation: Ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
1-Bromo-2-(pentyloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of substituted cyclohexanes on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(pentyloxy)cyclohexane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the compound undergoes deprotonation to form alkenes. The specific pathways and molecular targets depend on the nature of the reaction and the reagents used.
Comparación Con Compuestos Similares
1-Bromo-2-(pentyloxy)cyclohexane can be compared with other substituted cyclohexanes such as:
1-Bromo-2-(methoxy)cyclohexane: Similar structure but with a methoxy group instead of a pentyloxy group.
1-Bromo-2-(ethoxy)cyclohexane: Contains an ethoxy group.
1-Bromo-2-(propoxy)cyclohexane: Features a propoxy group.
Uniqueness: The presence of the pentyloxy group in this compound imparts unique steric and electronic properties, making it distinct from its analogs with shorter alkoxy chains
Propiedades
Fórmula molecular |
C11H21BrO |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
1-bromo-2-pentoxycyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h10-11H,2-9H2,1H3 |
Clave InChI |
QOXDXCRSMPWPDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1CCCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



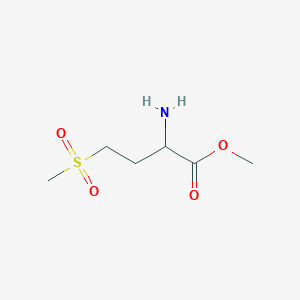
![Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide](/img/structure/B13635315.png)

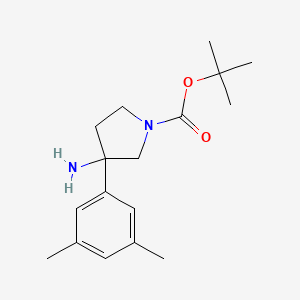
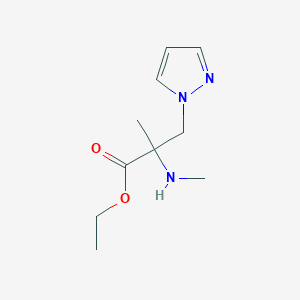
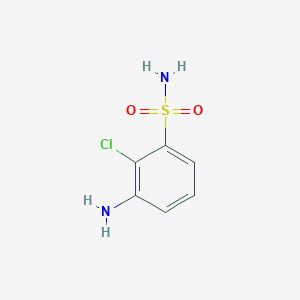


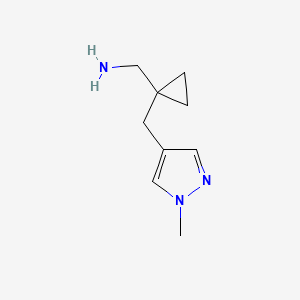

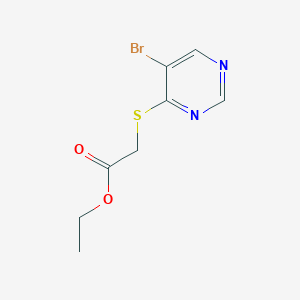
![3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole](/img/structure/B13635379.png)
